An In-depth Technical Guide to Methyl 5-methoxybenzofuran-2-carboxylate and its Isomer, Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate
An In-depth Technical Guide to Methyl 5-methoxybenzofuran-2-carboxylate and its Isomer, Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules and natural products. Their diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities, have made them a focal point of extensive research in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of Methyl 5-methoxybenzofuran-2-carboxylate and its closely related, well-characterized isomer, Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate. Due to the limited availability of public data on the former, this guide will leverage the detailed experimental data available for its 3-carboxylate isomer as a primary reference point, offering valuable insights for researchers working with this class of compounds.
Physicochemical Properties
| Property | Value | Reference |
| Compound Name | Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate | [1] |
| Molecular Formula | C₁₂H₁₂O₄ | [1] |
| Molecular Weight | 220.22 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | 54-55 °C | [1] |
For comparative purposes, data for related benzofuran structures is provided below:
| Property | Value | Reference |
| Compound Name | Ethyl 5-methoxy-2-methylbenzofuran-3-carboxylate | |
| CAS Number | 7287-51-6 | [2][3][4] |
| Molecular Formula | C₁₃H₁₄O₄ | [2][3] |
| Molecular Weight | 234.25 g/mol | [2] |
| Compound Name | 5-Methoxy-2-methylbenzofuran | |
| CAS Number | 13391-27-0 | [5] |
| Molecular Formula | C₁₀H₁₀O₂ | [5] |
| Molecular Weight | 162.19 g/mol | |
| Compound Name | 5-Methoxybenzofuran | |
| CAS Number | 13391-28-1 | |
| Molecular Formula | C₉H₈O₂ | |
| Molecular Weight | 148.16 g/mol | [6] |
Synthesis and Experimental Protocols
The synthesis of Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate provides a valuable experimental framework for researchers interested in this class of molecules.[1]
Synthesis of Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate[1]
This synthesis involves the methylation of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid.
Reactants:
-
5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid (20 mmol)
-
Potassium carbonate (K₂CO₃) (20 mmol)
-
Dimethyl sulfate ((CH₃O)₂SO₂) (60 mmol)
-
Acetone (30 mL)
Procedure:
-
A mixture of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid, K₂CO₃, and excess dimethyl sulfate in acetone is refluxed for 48 hours.
-
Upon completion of the reaction, the hot mixture is filtered to remove solid residues.
-
The solvent is evaporated from the filtrate.
-
The resulting residue is purified by column chromatography on silica gel using chloroform as the eluent.
Yield: 78%
The following diagram illustrates the synthetic workflow:
Caption: Synthetic workflow for Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate.
Spectroscopic Data
The characterization of Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate was confirmed by ¹H-NMR spectroscopy.[1]
¹H-NMR Data (CDCl₃, δ, ppm)[1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.44 | d, J = 2.7 Hz | 1H | Ar-H |
| 7.33 | d, J = 9 Hz | 1H | Ar-H |
| 6.85 | m | 1H | Ar-H |
| 3.94 | s | 3H | COOCH₃ |
| 3.87 | s | 3H | OCH₃ |
| 2.74 | s | 3H | CH₃ |
Biological Activity and Potential Applications
Benzofuran derivatives are known for their wide range of biological activities. Halogenated derivatives of Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate have been synthesized and tested for their antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as yeasts.[1][7] Furthermore, related benzofuran compounds have shown promise as anticancer agents. For instance, halogen derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have demonstrated cytotoxic effects against several human cancer cell lines.[8]
The general logical relationship for the investigation of these compounds is outlined below:
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. 7287-51-6|Ethyl 5-methoxy-2-methylbenzofuran-3-carboxylate|BLD Pharm [bldpharm.com]
- 3. keyorganics.net [keyorganics.net]
- 4. ethyl 5-methoxy-2-methylbenzofuran-3-carboxylate CAS#: 7287-51-6 [m.chemicalbook.com]
- 5. 5-Methoxy-2-methylbenzofuran | C10H10O2 | CID 4639349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Methoxybenzofuran | C9H8O2 | CID 25943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
